N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Brand Name: Vulcanchem
CAS No.: 898455-17-9
VCID: VC4806878
InChI: InChI=1S/C19H19ClN2O4S/c1-11-15-10-14(8-12-4-3-7-22(18(12)15)19(11)23)27(24,25)21-16-9-13(20)5-6-17(16)26-2/h5-6,8-11,21H,3-4,7H2,1-2H3
SMILES: CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=C(C=CC(=C4)Cl)OC
Molecular Formula: C19H19ClN2O4S
Molecular Weight: 406.88

N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

CAS No.: 898455-17-9

Cat. No.: VC4806878

Molecular Formula: C19H19ClN2O4S

Molecular Weight: 406.88

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide - 898455-17-9

Specification

CAS No. 898455-17-9
Molecular Formula C19H19ClN2O4S
Molecular Weight 406.88
IUPAC Name N-(5-chloro-2-methoxyphenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Standard InChI InChI=1S/C19H19ClN2O4S/c1-11-15-10-14(8-12-4-3-7-22(18(12)15)19(11)23)27(24,25)21-16-9-13(20)5-6-17(16)26-2/h5-6,8-11,21H,3-4,7H2,1-2H3
Standard InChI Key QEXPOZVDGJBPDH-UHFFFAOYSA-N
SMILES CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=C(C=CC(=C4)Cl)OC

Introduction

N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a pyrroloquinoline moiety, known for various biological activities, and a sulfonamide group, which is widely recognized for its antibacterial and anti-inflammatory properties.

Synthesis

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves multi-step organic reactions. Common starting materials include 5-chloro-2-methoxyaniline and various carbonyl compounds. The reaction conditions, such as temperature and solvent, and catalysts used can significantly influence the yield and purity of the final product.

Anticancer Activity

Compounds with similar structures, such as quinoline and pyrrole derivatives, have shown significant anticancer properties by inducing apoptosis and cell cycle arrest in cancer cells. Although this specific compound has not been extensively studied for anticancer activity, its structural characteristics suggest potential for such effects.

Anti-inflammatory Effects

Quinoline rings are known to possess anti-inflammatory activities by inhibiting pro-inflammatory cytokines and modulating inflammatory pathways. This compound may exhibit similar anti-inflammatory actions, which could be an area for further research.

Research Findings

PropertyDescription
Molecular FormulaC19H19ClN2O4S
Molecular WeightApproximately 406.88 g/mol
PurityTypically around 95%
Biological ActivityPotential anticancer, anti-inflammatory, and antimicrobial effects
SynthesisMulti-step organic reactions involving 5-chloro-2-methoxyaniline and carbonyl compounds

Potential Applications

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